molecular formula C20H16N2O4S B11537351 ethyl {4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate

ethyl {4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate

Cat. No.: B11537351
M. Wt: 380.4 g/mol
InChI Key: UUBCZKWLLGWHPY-GZTJUZNOSA-N
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Description

Ethyl 2-(4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)acetate is a complex organic compound that belongs to the class of thiazolo-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo-benzimidazole core, makes it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzimidazole with α-bromoacetophenone to form the thiazolo-benzimidazole core. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-{[3-oxo[1,3]thiazolo[3,2-a][1,3

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C20H16N2O4S/c1-2-25-18(23)12-26-14-9-7-13(8-10-14)11-17-19(24)22-16-6-4-3-5-15(16)21-20(22)27-17/h3-11H,2,12H2,1H3/b17-11+

InChI Key

UUBCZKWLLGWHPY-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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